Methyl 2-(aminomethyl)oxazole-4-carboxylate
CAS No.: 612512-13-7
Cat. No.: VC3925841
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612512-13-7 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 |
| Standard InChI Key | FSKWRNINWRUSHD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COC(=N1)CN |
| Canonical SMILES | COC(=O)C1=COC(=N1)CN |
Introduction
Key Findings
Methyl 2-(aminomethyl)oxazole-4-carboxylate (CAS: 612512-13-7) is a heterocyclic compound featuring a five-membered oxazole ring substituted with an aminomethyl group at position 2 and a methyl ester at position 4. Its molecular formula is , with a molecular weight of 156.14 g/mol. This compound serves as a versatile intermediate in pharmaceutical synthesis, materials science, and agrochemical development. Its unique electronic and steric properties, derived from the oxazole core, enable diverse reactivity in nucleophilic and electrophilic reactions. Recent advancements in flow chemistry have improved its synthetic accessibility, while structural analogs demonstrate promising biological activities, including enzyme inhibition and antimicrobial effects .
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of an oxazole ring—a heterocycle with one oxygen and one nitrogen atom—substituted at positions 2 and 4. Key features include:
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Position 2: An aminomethyl (-CHNH) group, which enhances nucleophilicity and enables peptide coupling reactions.
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Position 4: A methyl ester (-COOCH), facilitating hydrolysis to carboxylic acid derivatives for further functionalization .
The planar oxazole ring contributes to aromatic stability, while the electron-withdrawing ester group modulates reactivity. X-ray crystallography of related compounds (e.g., Boc-protected derivatives) confirms a dihedral angle of 89.2° between the oxazole and ester planes, optimizing steric interactions .
Spectroscopic Properties
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NMR: NMR (CDCl) signals include δ 8.17 (s, 1H, oxazole-H), δ 5.73 (d, 1H, -CHNH), and δ 3.89 (s, 3H, -OCH) .
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IR: Stretching vibrations at 1720 cm (ester C=O) and 3350 cm (N-H).
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Mass Spec: ESI-MS shows a molecular ion peak at m/z 157.1 [M+H].
Synthesis and Optimization
Cyclodehydration of β-Hydroxy Amides
The most efficient route involves Deoxo-Fluor®-mediated cyclization of β-hydroxy amides at room temperature (20–25°C), achieving yields of 85–92% . For example:
Key advantages include rapid mixing, reduced HF exposure, and scalability via flow reactors .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Deoxo-Fluor® cyclization | β-Hydroxy amides | 85–92 | >98 | |
| DAST-mediated | β-Keto esters | 70–75 | 95 | |
| Solid-phase peptide | Boc-protected amine | 55–60 | 90 |
Functionalization Strategies
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Boc Protection: Reacting with di-tert-butyl dicarbonate yields methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate (CAS: 182120-89-4), a stable intermediate for peptide synthesis .
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Hydrolysis: The methyl ester undergoes saponification to 2-(aminomethyl)oxazole-4-carboxylic acid (CAS: 182120-90-7) under basic conditions.
Physicochemical Properties
Thermal and Solubility Data
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Solubility: Soluble in DMF (>50 mg/mL), methanol (20 mg/mL), and dichloromethane (15 mg/mL) .
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pKa: Estimated at 2.46 ± 0.10 for the conjugate acid of the aminomethyl group .
Stability
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The compound is hygroscopic and requires storage under inert gas at −20°C.
Biological Activities and Applications
Enzyme Inhibition
Structural analogs inhibit histone deacetylases (HDACs) with IC values of 14–67 nM, suggesting potential in oncology. The oxazole ring mimics lysine’s ε-amino group, competing for HDAC active sites.
Antimicrobial Activity
Methyl 2-(aminomethyl)oxazole-4-carboxylate derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) .
Pharmaceutical Intermediates
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Peptide Mimetics: Incorporated into foldamers and bioinspired catalysts via solid-phase synthesis .
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Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase .
Industrial and Research Implications
The compound’s synthesis scalability (flow reactors) and modular reactivity position it as a cornerstone in drug discovery. Future directions include:
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